molecular formula C10H14 B166113 Durene CAS No. 95-93-2

Durene

Cat. No. B166113
CAS RN: 95-93-2
M. Wt: 134.22 g/mol
InChI Key: SQNZJJAZBFDUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Durene, also known as 1,2,4,5-tetramethylbenzene, is a value-added aromatic compound primarily used in the production of high-end polyesters . It is a symmetric tetramethylbenzene with a molecular formula of C6H2(CH3)4 . Durene has been the subject of various studies due to its interesting physical and chemical properties, as well as its applications in different fields such as organic electronics and gas separation technologies .

Synthesis Analysis

The synthesis of durene has been explored through different methods. One approach involves the methylation of 1,2,4-trimethylbenzene (1,2,4-TriMB) with syngas over bifunctional CuZnZrOx–HZSM-5 catalysts . Another innovative method includes a one-step synthesis directly from syngas using an integrated catalyst of Cu/ZnO/Al2O3 and Co-Nb/HZSM-5, which has shown to increase the selectivity of durene up to 39.71% in aromatics . These advancements in synthesis methods aim to improve the efficiency and yield of durene production.

Molecular Structure Analysis

The molecular structure of durene has been extensively studied. X-ray analysis has revealed that durene crystallizes in a monoclinic prismatic structure with specific axial lengths and angles . Additionally, ab initio studies using density-functional theory have provided insights into the structural parameters of durene in both gas and crystalline phases, highlighting the influence of van der Waals bonds and weak intermolecular C–H⋯π hydrogen bonds .

Chemical Reactions Analysis

Durene participates in various chemical reactions, including photochemical processes. For instance, the photochemical reactions of azanaphthalenes and naphthalene in mixed crystals of durene have been studied, revealing the formation of different final products such as benzene and anthracene derivatives . Photosensitized dehydrogenation of durene has also been investigated, demonstrating the formation of duryl radicals under specific conditions .

Physical and Chemical Properties Analysis

The physical properties of durene have been characterized in several studies. For example, the near-ultraviolet spectrum of crystalline durene has been photographed, showing specific absorption and fluorescence spectra at low temperatures . The gas permeation properties of durene-based polyimides have been evaluated, indicating their potential for gas separation applications . Furthermore, the creation of gold nanoparticles using durene as a ligand has revealed unique optical and electrochemical properties, which are attributed to the core size, ligand composition, and core-ligand charge delocalization .

Relevant Case Studies

Case studies involving durene have focused on its applications in various domains. The study of mixed dithiolate durene-DT and monothiolate phenylethanethiolate protected Au130 nanoparticles is a notable example, where durene's role in stabilizing the nanoparticles and influencing their energy states was highlighted . Another case study involves the Raman spectroscopy analysis of molecular motions in the durene:TNB charge-transfer complex, providing insights into the interactions between durene and other molecular entities .

Scientific Research Applications

Polyimide Production and Heat Resistance

Durene (1,2,4,5-Tetramethylbenzene) is a significant organic chemical raw material, primarily utilized in producing pyromellitic acid dianhydride. This acid is a key component in manufacturing polyimide film, a heterocyclic aromatic polymer known for its exceptional heat resistance. Polyimides are extensively used in high-temperature applications across various industries, including aerospace, aviation, and electronic fields (Hu Yong-ling, 2009).

Synthesis for High-End Polyesters

Durene is valued in the production of high-end polyesters, with methods like methylation of 1,2,4-trimethylbenzene with syngas over bifunctional catalysts being used for its synthesis. These methods have evolved to increase the efficiency and yield of durene production (Danlu Wen et al., 2022).

Analytical Applications

Durene has proven effective as a matrix for analyzing methylnaphthalenes (MN) in mixtures and shale oil, showcasing its utility in analytical chemistry. Its suitability in these contexts stems from its unique properties that facilitate effective analysis of specific types of compounds (S. Thornberg, J. Maple, 1984).

Charge Transport in Electronics

The electronic structure and charge transport properties of durene crystals have been a subject of study, with findings suggesting its potential as a high-mobility material in electronic applications. The anisotropy of this material and its bandwidths indicate its suitability for use in electronic components (F. Ortmann, K. Hannewald, F. Bechstedt, 2008).

Modified Pitch Properties

Durene has been used to modify the properties of pitch, a substance used in industrial processes. By varying the reaction conditions during the pitch modification process, the presence of durene can alter the distribution of pitch fraction and structure composition. This modification process is significant for applications requiring specific pitch properties (Zhi-jiang Lin, 1999).

Structural and Vibrational Analysis

The structure and vibrational properties of durene have been extensively studied through methods like X-ray analysis and inelastic neutron scattering. These studies provide insights into its molecular structure, essential for understanding its potential applications in various fields (J. Robertson, 1933); (M. Plazanet et al., 2000).

Photophysical Studies

Durene has been the subject of photophysical studies, such as its photochemistry in rigid solutions. These studies contribute to understanding its behavior under various light conditions, which is valuable for applications in photochemistry and related fields (F. Schwartz, A. C. Albrecht, 1971).

Safety And Hazards

Durene is not a skin irritant nor a skin sensitizer or eye irritant . It is only slightly toxic on an acute toxicologic basis and only poses an acute health hazard when ingested in excessive quantities .

Future Directions

The future directions of Durene research include developing new analytical methods to quantify Durene in environmental samples, as well as studying its potential effects on the environment and human health. In addition, co-hydroprocessing heavy aromatic-rich MTG/DTG fuels with fossil MD were proven to be a promising process strategy compared to a stand-alone after-treatment .

properties

IUPAC Name

1,2,4,5-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-7-5-9(3)10(4)6-8(7)2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNZJJAZBFDUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029124
Record name 1,2,4,5-Tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1,2,4,5-tetramethylbenzene appears as colorless crystals with a camphor-like odor. (NTP, 1992), Colorless solid; [CAMEO]
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-Tetramethylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

386.2 °F at 760 mmHg (NTP, 1992)
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

130 °F (NFPA, 2010), 74 °C
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,4,5-Tetramethylbenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7887
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Density

0.8875 at 68 °F (NTP, 1992) - Less dense than water; will float
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

1,2,4,5-Tetramethylbenzene

CAS RN

95-93-2
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Durene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Durene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Durene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6770
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2,4,5-tetramethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,4,5-Tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetramethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DURENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181426CFYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

174.6 °F (NTP, 1992)
Record name 1,2,4,5-TETRAMETHYLBENZENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21088
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Synthesis routes and methods

Procedure details

The entire reactor system is operated at elevated pressure, 50 to 100 atmospheres, with modest pressure decreases due to pressure drop as a result of flow through the catalysts, pipes, and heat exchangers. This pressure drop is maintained at modest values to economize on the size and cost of the recycle compressor. The high pressure enhances the conversion of synthesis gas to the methanol intermediate in the first stage, has no effect in the conversion of methanol to the intermediate dimethylether. However, it is known in the art (Yurchak) that the conversion of ethanol/dimethylether to gasoline in the third stage also produces heavy gasoline, principally ≧C8 aromatics, such as tri-methyl benzenes, tetramethyl benzenes, and durene. In particular, highly undesirable tetra-methyl benzene and durene are produced which have high melting points (79° C. or greater) and limited solubility in the hydrocarbon mixture even at room temperature. Their viscometric behavior cannot be tolerated in an all-weather commercial fuel. In the present process, however, this intermediate product, containing heavy gasoline, is converted to desirable hydrocarbon products in the fourth stage by significantly reducing the trimethylbenzene and tetramethylbenzene and durene isomer groups via hydrotreating and producing desirable fuel compounds such as toluene, xylenes and C4 to C8 hydrocarbons, principally C5 to C7 hydrocarbons. This conversion is obtained by the proper choice of catalyst, space velocity and temperature of the reactor. The presence of heavy gasoline in the product produced from the third reaction is undesirable because it increases the freezing temperature of the fuel which renders the fuel unusable in old weather. The fourth reactor converts the heavy gasoline to toluene, xylenes, and/or C4 to C8 hydrocarbons, which lowers the freezing point of the fuel product. Preferably, the fuel product coming out of the fourth reactor has a freezing point of less than about −5° C., preferably about −15 to about −20° C., while the product coming out of the third reactor has a freezing point of about 30-50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol dimethylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tri-methyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetramethyl benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Durene
Reactant of Route 2
Durene
Reactant of Route 3
Durene
Reactant of Route 4
Durene
Reactant of Route 5
Reactant of Route 5
Durene
Reactant of Route 6
Durene

Citations

For This Compound
11,600
Citations
V Nafisi, MB Hägg - Separation and Purification Technology, 2014 - Elsevier
Mixed matrix membranes of ZIF-8 as inorganic filler in polymer matrix of synthesized 6FDA-durene diamine was developed in this work. Pure gas permeation for the gases CO 2 , CH 4 , …
Number of citations: 120 www.sciencedirect.com
V Nafisi, MB Hägg - ACS Applied Materials & Interfaces, 2014 - ACS Publications
Nanocomposite membranes of modified Si nanoparticles as inorganic filler in two different polymers from two different categories were developed. Synthesized 6FDA-durene diamine …
Number of citations: 69 pubs.acs.org
G Li, Z Si, S Yang, Y Zhuang, S Pang, Y Cui… - Journal of Membrane …, 2022 - Elsevier
… in 6FDA-Durene to prepare MMMs, the modified amino groups can form the hydrogen bonding with 6FDA-Durene to enhance the compatibility of ZIF-90-NH 2 and 6FDA-Durene. A 45 …
Number of citations: 4 www.sciencedirect.com
WH Lin, RH Vora, TS Chung - Journal of Polymer Science Part …, 2000 - Wiley Online Library
We have determined the gas transport properties of He, H 2 , O 2 , N 2 , and CO 2 for 6FDA‐durene homopolymer and 6FDA‐durene/pPDA copolyimides. The 6FDA‐durene exhibits the …
Number of citations: 269 onlinelibrary.wiley.com
M Li, L Jiao, MA Nawaz, L Cheng, C Meng… - Chemical Engineering …, 2019 - Elsevier
… durene has been increased as the raw material of polyimide. However, traditional synthesis methods of durene … /HZSM-5 were combined, to synthesize durene from syngas in one step. …
Number of citations: 22 www.sciencedirect.com
WH Lin, TS Chung - Journal of Membrane Science, 2001 - Elsevier
We have determined the intrinsic gas transport properties of He, H 2 , O 2 , N 2 , CH 4 , and CO 2 for a 6FDA-durene polyimide as a function of pressure, temperature and aging time. …
Number of citations: 268 www.sciencedirect.com
N Jusoh, YF Yeong, KK Lau, AM Shariff - Journal of Membrane Science, 2017 - Elsevier
… CH 4 ideal selectivity attained using pristine 6FDA-durene. Besides, the membrane showed … 6FDA-durene membrane, which showed only 5 bar. Overall, zeolite T/6FDA-durene mixed …
Number of citations: 98 www.sciencedirect.com
Z Tang, DA Robinson, N Bokossa, B Xu… - Journal of the …, 2011 - ACS Publications
A new type of gold nanoparticle with interesting energetics has been created by employing a mixture of dithiol durene (Durene-DT) and monothiol phenylethanethiol (PhC2S) in the …
Number of citations: 120 pubs.acs.org
TS Chung, WH Lin, RH Vora - Journal of Membrane Science, 2000 - Elsevier
We have determined the effect of shear rates within a spinneret on gas separation performance of asymmetric 6FDA-durene polyimide hollow fiber membranes. We purposely wet-spun …
Number of citations: 141 www.sciencedirect.com
H Song, X Chen - Chemical physics letters, 2003 - Elsevier
… of durene. As a result, the nanoparticles were gradually coated with carbon layers from the catalytic pyrolysis of durene, resulting in a CENPs structure. On the other hand, durene far …
Number of citations: 123 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.